
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate” is a chemical compound with the molecular formula C12 H21 N2 O4 S2 and a molecular weight of 321.44 . It is also known as MTSSL . It is a highly reactive thiol-specific spin label .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12 H21 N2 O4 S2 . It is a pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 .Physical And Chemical Properties Analysis
The compound appears as a light yellow solid . It is soluble in DMSO at a concentration of 2 mg/mL .Aplicaciones Científicas De Investigación
Kinetic Resolution of Derivatives : Bálint et al. (2004) demonstrated the kinetic resolution of chiral stable free radicals, including derivatives of 1-oxyl-2,2,5,5-tetramethylpyrrolidine, by lipase-catalyzed enantiomer selective acylation. These derivatives were converted to methanethiosulfonate spin labels, showcasing their potential in biocatalysis and enantiomeric separation processes (Bálint et al., 2004).
Molecular Dynamics Simulation in Proteins : Sezer et al. (2008) studied the nitroxide spin label 1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl-methanethiosulfonate (MTSSL) using molecular dynamics simulations. This was done to understand its conformational dynamics when attached to proteins, which is crucial for site-directed spin labeling in protein studies (Sezer et al., 2008).
EPR Spectroscopy and DFT Calculations : Owenius et al. (2001) investigated the influence of solvent polarity and hydrogen bonding on the EPR parameters of MTSSL using EPR spectroscopy and density functional theory (DFT) calculations. This study is significant for understanding the interactions of spin labels with different environments (Owenius et al., 2001).
Probing Local Conformational Changes in Proteins : Hammarström et al. (2001) used spin labels including MTSSL to probe local structural changes in human carbonic anhydrase II during unfolding and aggregation. This highlights the application in studying protein dynamics and interactions (Hammarström et al., 2001).
Thiol-Specific Spin Labeling : Berliner et al. (1982) synthesized a thiol-specific spin label, demonstrating its specificity with the active thiol protease, papain. This is important for specific conformational probing of thiol site structure in proteins (Berliner et al., 1982).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-N-(2-methylsulfonylsulfanylethyl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S2/c1-11(2)8-9(12(3,4)14(11)16)10(15)13-6-7-19-20(5,17)18/h8,16H,6-7H2,1-5H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYMTOHZFLDQDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)NCCSS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676094 |
Source


|
| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384342-59-0 |
Source


|
| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


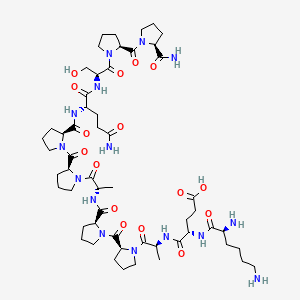
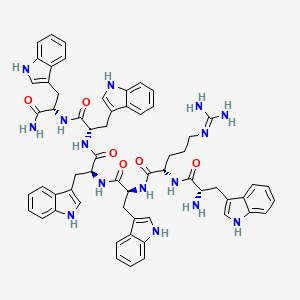

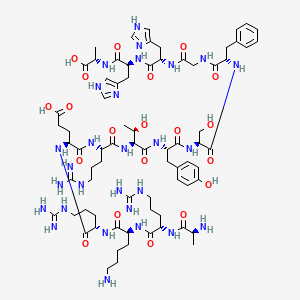
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
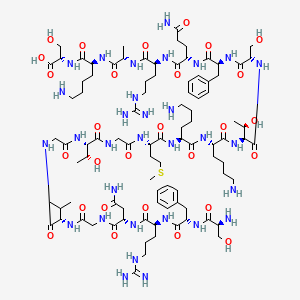


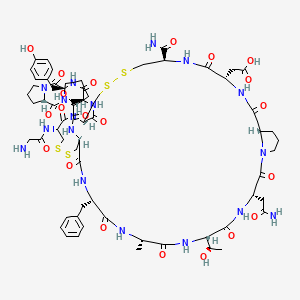
![d[Cha4]AVP](/img/structure/B561571.png)
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

